Docosane-d46

Aerosol Chemistry Phase Mixing Mass Spectrometry

Generic substitutions invalidate IDMS workflows: non-deuterated docosane lacks the +46 Da mass shift, while perdeuterated alkanes of different chain lengths display divergent solid-phase mixing kinetics, making docosane-d46 non-interchangeable. • 98 atom % D enrichment ensures baseline-resolved +46 Da shift for interference-free GC/MS or LC-MS quantification in complex hydrocarbon matrices. • Solid at RT with a unique kinetic mixing barrier, enabling thermally switchable tracer studies not replicable with liquid analogs like squalane-d62. • Validated for SANS/NR as a high-contrast solid deuterated matrix; lot-specific CoA available.

Molecular Formula C22H46
Molecular Weight 356.9 g/mol
Cat. No. B1459641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosane-d46
Molecular FormulaC22H46
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2
InChIKeyHOWGUJZVBDQJKV-SAUBADBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosane-d46: A High-Purity Perdeuterated Reference Standard for Specialized Analytical and Material Science Applications


Docosane-d46 (CAS 260411-88-9) is the fully perdeuterated isotopologue of the straight-chain C22 alkane n-docosane. Its molecular formula is C22D46, resulting in a molecular weight of 356.89 g/mol, compared to 310.60 g/mol for the protiated form [1]. Commercial product specifications, such as those from CDN Isotopes, typically list an isotopic enrichment of 98 atom % D . This substantial molecular mass difference is fundamental to its utility as an internal standard in mass spectrometry and as a contrast agent in neutron scattering experiments.

The Unacceptable Risks of Replacing Docosane-d46 with Generic Analogs


Selecting a generic alternative to docosane-d46 for specialized research can invalidate experimental outcomes. Simple substitution with non-deuterated docosane (C22H46) eliminates the mass spectrometric traceability essential for mixing and quantification studies. Likewise, substituting with a perdeuterated alkane of a different chain length, such as eicosane-d42 (C20) or tetracosane-d50 (C24), introduces distinct physical phase behaviors. A critical differentiator is the compound's solid physical state at room temperature. A foundational study on atmospheric aerosol chemistry [1] discovered that solid docosane-d46 particles exhibit a unique lack of kinetic mixing with other organic phases until a specific thermal threshold was exceeded. This solid-state behavior is a property of the C22 chain length and is not replicated by liquid-phase analogs like squalane-d62, making docosane-d46 a non-interchangeable reagent for designing experiments that examine solid-phase diffusion and mixing.

Quantifiable Evidence Differentiating Docosane-d46 from Closest Analogs


Temperature-Dependent Solid-Phase Mixing Behavior vs. Liquid Analogs

A direct comparative study on organic aerosol mixing demonstrated that solid-phase docosane-d46 does not mix with chemically identical docosane particles or liquid squalane-d62 condensate at room temperature. Mixing into the particle phase was only initiated when the experimental chamber temperature was elevated above the melting point of the C22 alkane [1]. In contrast, liquid squalane-d62 mixed spontaneously with gas-phase docosane vapors on a timescale predicted by a condensational-mixing model [1]. This confirms that the solid physical state of docosane-d46 at ambient temperature, a property shared with docosane (melting point: 43–46 °C ) but not with shorter-chain or branched liquid alkanes, is the critical factor governing this differential kinetic behavior.

Aerosol Chemistry Phase Mixing Mass Spectrometry

Isotopic Purity Benchmarking for Quantitative Analytical Reliability

The reliability of a deuterated internal standard is a function of its isotopic enrichment. Product specifications for commercially sourced docosane-d46 specify an isotopic enrichment of 98 atom % D , a value verified by NMR, HPLC, or GC analysis . This level of deuteration ensures a minimal fraction of partially labeled species, thereby reducing background signal complexity and spectral interference.

Isotope Ratio Quality Assurance Mass Spectrometry

Calibrated 46 Da Mass Shift for Zero-Interference Quantification

For precise quantification of n-docosane (C22H46, exact mass ~310.36 Da), the selection of docosane-d46 (exact mass ~356.89 Da) provides a 46.5 Da mass difference. This shift is essential for applications utilizing Single Ion Monitoring (SIM), as it places the internal standard's quantification ion in a region of the mass spectrum free from any potential isobaric interferences from the analyte's naturally occurring isotopes, which have a negligible abundance at +46 Da .

Internal Standard Quantitation Method Development

High-Value Application Scenarios for Docosane-d46 Based on Quantified Evidence


Aerosol and Atmospheric Chemistry: Resolving Solid-Phase Diffusion Kinetics

As demonstrated by Robinson et al. (2013) [1], docosane-d46 is uniquely suited for constructing model aerosol systems to study solid-phase diffusion and mixing. The evidence shows it can serve as a chemically identical, but mass-resolvable, solid tracer. Researchers can use it to create a non-mixing particle population at room temperature, then precisely trigger and monitor mixing by controlling the system's temperature relative to the C22 melting point. Liquid analogs like squalane-d62 cannot replicate this solid-phase kinetic barrier.

Quantitative Environmental and Petroleum Analysis: GC/MS Internal Standard for n-Docosane

Docosane-d46 is the optimal internal standard for the quantitative analysis of n-docosane in complex hydrocarbon matrices, such as crude oil, seawater, or environmental samples. The certified 98 atom % D purity and precise +46 Da mass shift ensure accurate, interference-free quantification via LC/MS or GC/MS. This specific isotope dilution mass spectrometry (IDMS) protocol is standard for environmental fate studies, oil spill source identification, and biomarker analysis [2].

Polymer and Soft Matter Research: Neutron Scattering Contrast Agent

The high deuteration level of docosane-d46 provides a scattering length density contrast in neutron scattering experiments, including Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR). It can be used as a solid, deuterated matrix or as a model system for studying the crystallization, segregation, and interfacial behavior of long-chain alkane blends, mimicking components of waxes or polyethylene. This allows researchers to isolate the structure and dynamics of the C22 component within a multi-component material.

Phase Change Material (PCM) Development: Composite Design with Isotopic Tracing

Docosane, and by extension its deuterated form, is used in structural composites for thermal energy storage. Incorporating docosane-d46 into a composite material creates a traceable, isotopically labeled solid phase. This allows researchers to map the distribution and structural integrity of the phase change material within the encapsulating polymer or scaffold using Raman spectroscopy or mass spectrometry imaging, providing quantitative verification that is not possible with non-deuterated materials.

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